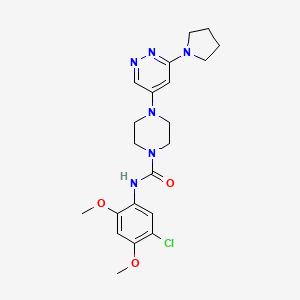
N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H27ClN6O3 and its molecular weight is 446.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Phenyl group : 5-chloro-2,4-dimethoxy
- Piperazine core : central piperazine ring
- Pyridazine moiety : 6-(pyrrolidin-1-yl)pyridazin-4-yl
This combination of functional groups suggests potential interactions with multiple biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer properties and effects on neurotransmitter systems.
Anticancer Activity
Several studies have reported on the anticancer potential of compounds similar to this compound. For instance:
-
Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Acute monocytic leukemia (U-937)
- Mechanism of Action : Flow cytometry assays revealed that compounds in this class can induce apoptosis in cancer cells. This is often mediated through the activation of caspases and modulation of p53 expression levels, leading to cell cycle arrest and programmed cell death .
- Molecular Docking Studies : Computational studies suggest strong interactions between the compound and key proteins involved in cancer progression, indicating a potential for targeted therapy .
Neurotransmitter Modulation
The piperazine structure is known for its ability to interact with neurotransmitter receptors:
- Monoamine Oxidase Inhibition : Some derivatives have shown selective inhibition of monoamine oxidase B (MAO-B), which is significant in the context of neurodegenerative diseases such as Alzheimer's. These compounds could potentially enhance dopaminergic activity in the brain .
- Cholinesterase Inhibition : The compound may also exhibit cholinesterase inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease by enhancing acetylcholine levels in synaptic clefts .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of related compounds:
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O3/c1-30-18-13-19(31-2)17(12-16(18)22)24-21(29)28-9-7-26(8-10-28)15-11-20(25-23-14-15)27-5-3-4-6-27/h11-14H,3-10H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDVCHKRNQQCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














